tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 6-bromopyrrolo[3,2-c]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-5-4-8-7-14-10(13)6-9(8)15/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFVUYSVJZHVOLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=CN=C(C=C21)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Nitropyridine Derivatives
A widely adopted route begins with 2-bromo-5-methylpyridine (11 ), which undergoes oxidation to the N-oxide (12 ) using m-chloroperbenzoic acid (mCPBA). Subsequent nitration with fuming nitric acid in sulfuric acid yields 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ). Treatment with N,N-dimethylformamide dimethyl acetal (DMF-DMA) facilitates vinylogous amide formation (14 ), which cyclizes under reducing conditions (iron powder, acetic acid, 100°C, 5 h) to afford 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ) in moderate yields.
Key Reaction Conditions:
- Cyclization: Iron powder (4 equiv), acetic acid, 100°C, 5 h
- Workup: pH adjustment to 8 with Na2CO3, extraction with ethyl acetate
- Purification: Silica gel chromatography (n-hexane/ethyl acetate, 1:2)
This method ensures regioselective bromine retention at position 6, critical for downstream functionalization.
Alternative Bromination Strategies
While less common, direct electrophilic bromination of the pyrrolo[3,2-c]pyridine core has been explored. However, the Boc group’s electron-withdrawing nature complicates such approaches, often leading to undesired regiochemistry or decomposition. Thus, pre-installing bromine prior to Boc protection remains the preferred route.
Spectroscopic Characterization
While the provided sources lack full NMR data for the target compound, analogous Boc-protected pyrrolo[3,2-c]pyridines exhibit characteristic signals:
- 1H NMR (CDCl3): δ 1.65 (s, 9H, Boc CH3), 6.62–8.42 (m, aromatic H)
- 13C NMR: δ 28.3 (Boc CH3), 83.2 (Boc quaternary C), 115–150 (aromatic C)
The bromine atom at position 6 deshields adjacent protons, causing downfield shifts compared to non-brominated analogues. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]+ at m/z 363.0344.
Comparative Analysis of Synthetic Routes
| Parameter | Cyclization Route | Direct Bromination |
|---|---|---|
| Overall Yield | 45–55% | <20% |
| Regioselectivity | High | Low |
| Functional Tolerance | Compatible with Boc | Limited |
| Scalability | Moderate | Poor |
The cyclization route offers superior regiocontrol and scalability, making it the industrial benchmark. Direct bromination is hindered by side reactions and low yields.
Chemical Reactions Analysis
tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds such as Grignard reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives. For example, oxidation can be achieved using oxidizing agents like potassium permanganate.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules. These reactions typically require palladium catalysts and suitable ligands.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[3,2-c]pyridine derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that pyrrolopyridine derivatives, including tert-butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate, exhibit significant anticancer properties. These compounds have been studied for their ability to inhibit specific cancer cell lines, demonstrating potential as therapeutic agents. For instance, studies have shown that modifications in the pyrrolopyridine structure can enhance potency against various cancers, making them valuable in drug development .
Enzyme Inhibition
The compound has also been investigated for its role as an inhibitor of specific enzymes involved in disease pathways. Its structural features allow it to interact with target proteins effectively, which is crucial for developing drugs aimed at treating conditions such as hypertension and inflammation. For example, certain derivatives have shown promise in inhibiting kinases that play a role in cancer progression .
Material Science
Synthesis of Functional Materials
In material science, this compound serves as a precursor for synthesizing functional materials. Its unique structure allows it to be incorporated into polymers and other materials that require specific electronic or optical properties. The compound's ability to form stable bonds with other chemical entities makes it suitable for creating advanced materials used in electronics and photonics .
Nanotechnology Applications
The compound is also being explored in the field of nanotechnology. Its derivatives can be utilized to create nanoscale materials with tailored properties for applications in drug delivery systems and biosensors. The functionalization of nanoparticles with this compound can enhance their stability and biocompatibility, making them more effective in biomedical applications .
Synthetic Chemistry
Building Block for Synthesis
As a versatile building block, this compound is used in the synthesis of more complex organic molecules. Its bromine atom provides a site for nucleophilic substitution reactions, allowing chemists to introduce various functional groups into the molecule. This characteristic is particularly beneficial in the development of new pharmaceuticals and agrochemicals .
Case Studies
Several case studies highlight the utility of this compound in synthetic pathways:
- Synthesis of Novel Anticancer Agents: Researchers have successfully utilized this compound to synthesize new derivatives that exhibit enhanced anticancer activity compared to existing treatments .
- Development of Targeted Drug Delivery Systems: The compound has been incorporated into nanoparticle formulations aimed at improving drug delivery efficiency and targeting specific tissues .
Mechanism of Action
The mechanism of action of tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s bromine atom and pyrrolo[3,2-c]pyridine core allow it to form strong interactions with these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key analogues and their distinguishing features:
Biological Activity
tert-Butyl 6-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS Number: 1222809-40-6) is a synthetic compound belonging to the class of pyrrolopyridines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant data tables and case studies.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom and the pyrrolo[3,2-c]pyridine core allows for significant interactions with biological targets, potentially leading to inhibition or modulation of their activity.
Enzymatic Inhibition
Anti-inflammatory Effects
Comparative Analysis
The biological activity of this compound can be compared with other pyrrolopyridine derivatives:
Study on DYRK1A Inhibition
Anti-inflammatory Activity Assessment
In vitro experiments conducted on BV2 microglial cells revealed that treatment with this compound resulted in a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when stimulated with LPS. This suggests a potential therapeutic application in neuroinflammatory diseases .
Q & A
Q. Table 1. Optimization of Suzuki Coupling Conditions (Adapted from )
| Parameter | Standard Protocol | Optimized Alternative |
|---|---|---|
| Catalyst | Pd(PPh₃)₄ (2 mg) | Pd(OAc)₂/XPhos (5 mol%) |
| Solvent | Dioxane/H₂O (4:1) | Toluene/H₂O (3:1) |
| Temperature | 90°C, 12 h | 120°C (microwave), 30 min |
| Yield | 15% | 45–60% (predicted) |
Q. Table 2. Key NMR Assignments for tert-Butyl 6-Bromo Derivatives
| Proton/Position | δ (ppm) Range | Reference |
|---|---|---|
| Pyrrolopyridine H-5 | 8.93–8.54 | |
| Aromatic H (substituted) | 7.51–7.28 | |
| tert-Butyl CH₃ | 1.70 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
